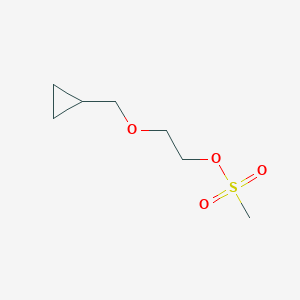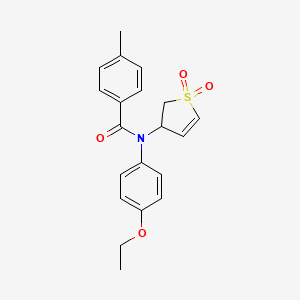![molecular formula C25H20FN3O B2452894 3-(4-ethylphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline CAS No. 901004-89-5](/img/structure/B2452894.png)
3-(4-ethylphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolines are a class of organic compounds with a double-ring structure composed of a benzene and a pyridine ring fused at two adjacent carbon atoms . The simplest member of the quinoline family is quinoline itself, a compound with molecular structure C9H7N . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through several methods. One such method is the Friedländer condensation, which combines an α-amino aldehyde or ketone with another aldehyde or ketone with at least one methylene α adjacent to the carbonyl to furnish a substituted quinoline . Another method involves the reaction of 2-aminoarylacrylates/2-aminochalcones and tosylmethyl isocyanide (TosMIC) via a one pot van Leusen reaction and cyclization under basic conditions .Molecular Structure Analysis
The molecular structure of quinolines consists of a benzene ring fused with a pyridine ring . Pyrazoles, on the other hand, have a five-membered ring structure with three carbon atoms and two nitrogen atoms.Chemical Reactions Analysis
Quinolines undergo various chemical reactions. For instance, the Bischler-Napieralski Reaction allows the synthesis of 3,4-dihydroisoquinolines from the β-ethylamides of electron-rich arenes using condensation reagents such as P2O5, POCl3 or ZnCl2 .Aplicaciones Científicas De Investigación
Synthesis and Transformations
Quinoline derivatives, including compounds similar to 3-(4-ethylphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline, have been extensively studied for their efficient fluorophores properties, used in biochemistry and medicine for studying various biological systems. These compounds are synthesized through reactions involving chloro-methylquinolines with aminobenzoic acids, aiming to obtain new derivatives with potential as antioxidants and radioprotectors due to their structural features (Aleksanyan & Hambardzumyan, 2013).
Molecular and Supramolecular Structures
The study of molecular and supramolecular structures of pyrazoline derivatives, closely related to the target compound, reveals insights into their geometric parameters and interactions. Such compounds demonstrate various conformational structures, which are critical in understanding their potential as bioactive molecules. The detailed analysis of these structures aids in the development of compounds with desirable biological activities (Köysal et al., 2005).
Biological and Pharmacological Activities
The derivatives of pyrazoloquinolines have been identified as potential ligands for various receptors, indicating a broad spectrum of biological and pharmacological activities. Their synthesis and evaluation have led to identifying compounds with high affinity for specific receptors, showcasing their potential in developing new therapeutic agents. For instance, certain pyrazolo[4,3-c]quinolin-3-ones have shown remarkable anxiolytic activity at low doses, underlining their significance in pharmacological research (López Rivilli et al., 2018).
Chemotherapeutic Activity
The exploration of 3-quinolinecarboxylic acid derivatives has unveiled their potential chemotherapeutic activity, characterized by specific groups attached to their structure, enhancing their effectiveness against certain cancer cell lines. This research avenue provides a foundation for developing novel chemotherapeutic agents based on quinoline derivatives, with targeted modifications to improve efficacy and selectivity (Frigola et al., 1987).
Propiedades
IUPAC Name |
3-(4-ethylphenyl)-1-(4-fluorophenyl)-8-methoxypyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O/c1-3-16-4-6-17(7-5-16)24-22-15-27-23-13-12-20(30-2)14-21(23)25(22)29(28-24)19-10-8-18(26)9-11-19/h4-15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFBFGPQHXIGPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethylphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

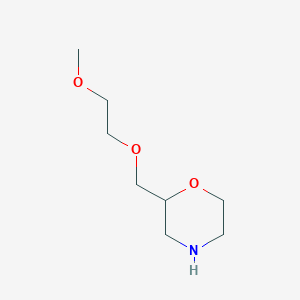
![4-(4-fluorobenzyl)-5-[1-(2-furoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2452812.png)
![6-Cyclopropyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2452814.png)
![Dimethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2452815.png)
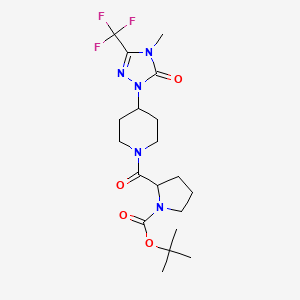
![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2452817.png)
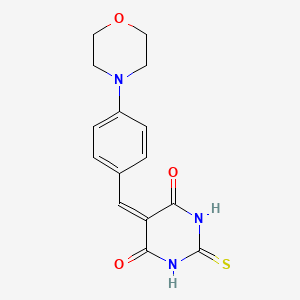
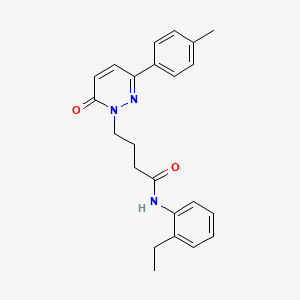
![4-tert-butyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2452822.png)
![4-[(4-Fluorobenzyl)oxy]chromane](/img/structure/B2452824.png)
![Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate](/img/structure/B2452825.png)
